Trimethoxyphenylsilane (TMPS) is an organotrialkoxysilane used as a functional monomer in sol-gel processing [, ]. Sol-gel processing is a technique for producing materials from liquid precursors at the molecular level [].
Here are some specific scientific research applications of Trimethoxyphenylsilane:
TMPS can be a precursor material for the creation of mesoporous silica nanoparticles containing phenyl groups [, ]. Mesoporous silica nanoparticles are materials with a network of interconnected pores 2-50 nm in size []. The addition of phenyl groups can modify the surface properties of these nanoparticles [].
TMPS can act as a silane-based filming agent []. Silane coupling agents can improve the adhesion between organic and inorganic materials.
The significance of TMPS lies in its ability to form covalent bonds with various substrates containing hydroxyl (OH) groups. This property makes it a valuable coupling agent and precursor for the creation of new materials with specific functionalities [].
The key feature of the TMPS molecule is the central silicon (Si) atom bonded to a phenyl group on one side and three methoxy groups on the other. The phenyl group provides aromatic character and hydrophobic properties, while the methoxy groups are highly reactive due to the presence of the Si-O-CH3 linkage []. This combination allows TMPS to interact with both organic and inorganic materials.
Another notable aspect of the structure is the tetrahedral geometry around the silicon atom. This geometry allows for efficient interaction with other molecules during chemical reactions [].
TMPS can be synthesized through various methods, including the Grignard reaction between chlorobenzene and trimethoxysilyl chloride.
C6H5Cl + Mg + (CH3O)3SiCl -> C6H5Si(OCH3)3 + MgCl2
Here, chlorobenzene reacts with magnesium metal to form a Grignard reagent. This reagent then reacts with trimethoxysilyl chloride to yield TMPS and magnesium chloride as a byproduct.
TMPS is susceptible to hydrolysis (reaction with water) under acidic or basic conditions. This hydrolysis leads to the formation of phenol (C6H5OH), methanol (CH3OH), and silica (SiO2) [].
C6H5Si(OCH3)3 + 3H2O (H+) -> C6H5OH + 3 CH3OH + Si(OH)4
C6H5Si(OCH3)3 + 3H2O (OH-) -> C6H5OH + 3 CH3OH + Si(OH)4- + 3 CH3OH
TMPS can react with various hydroxyl-containing molecules to form siloxane bonds (Si-O-Si). This reaction is used for surface modification, creating self-assembled monolayers, and preparing silica composites with organic functionalities.
Flammable;Irritant;Health Hazard